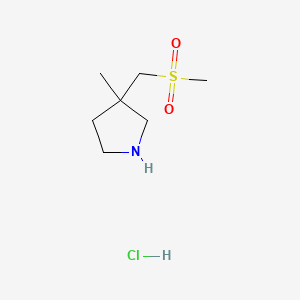
3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry. This compound is characterized by the presence of a methanesulfonylmethyl group and a methyl group attached to the pyrrolidine ring, along with a hydrochloride salt form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride typically involves the reaction of 3-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding simpler pyrrolidine derivatives.
Substitution: The methanesulfonylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Simplified pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is useful in drug development and biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpyrrolidine: Lacks the methanesulfonylmethyl group, making it less reactive.
Methanesulfonyl chloride: Used as a reagent in the synthesis of sulfonyl derivatives.
N-Methylpyrrolidine: Similar structure but different functional groups.
Uniqueness
3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride is unique due to the presence of both the methanesulfonylmethyl and methyl groups on the pyrrolidine ring
Propiedades
Fórmula molecular |
C7H16ClNO2S |
|---|---|
Peso molecular |
213.73 g/mol |
Nombre IUPAC |
3-methyl-3-(methylsulfonylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(3-4-8-5-7)6-11(2,9)10;/h8H,3-6H2,1-2H3;1H |
Clave InChI |
IOLAPZXGAICZJI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNC1)CS(=O)(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


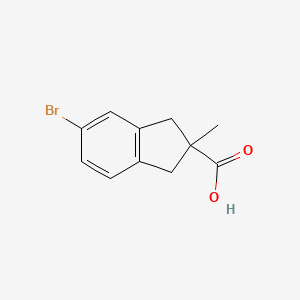
![Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B15303755.png)
![[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride](/img/structure/B15303760.png)

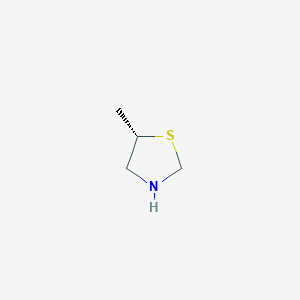
![2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid](/img/structure/B15303774.png)
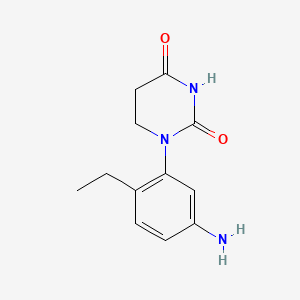
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2,3,4-trimethoxyphenyl)acetic acid](/img/structure/B15303788.png)
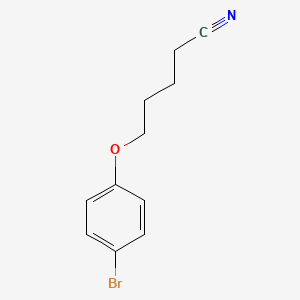
![methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15303810.png)
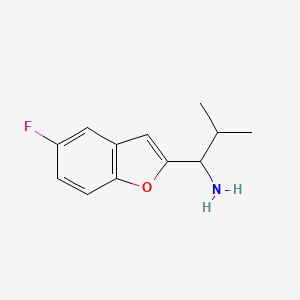

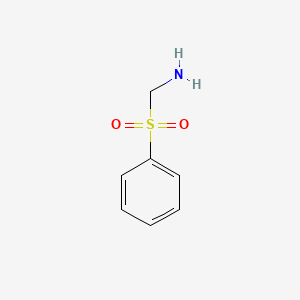
![3-(6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15303823.png)
